molecular formula C11H12F3N3O B2827034 1-(6-(Trifluoromethyl)pyridin-2-yl)pyrrolidine-2-carboxamide CAS No. 2034200-84-3

1-(6-(Trifluoromethyl)pyridin-2-yl)pyrrolidine-2-carboxamide

Cat. No.: B2827034
CAS No.: 2034200-84-3
M. Wt: 259.232
InChI Key: ZEGXLSOIYXCNJZ-UHFFFAOYSA-N
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Description

Pyrrolidine is a five-membered nitrogen heterocycle widely used by medicinal chemists to obtain compounds for the treatment of human diseases . Trifluoromethylpyridine (TFMP) and its derivatives are used in the agrochemical and pharmaceutical industries .


Synthesis Analysis

The synthesis of pyrrolidine compounds can be achieved through ring construction from different cyclic or acyclic precursors . The synthesis of trifluoromethylpyridines involves various chemical reactions .


Molecular Structure Analysis

The pyrrolidine ring contributes to the stereochemistry of the molecule and increases three-dimensional coverage due to the non-planarity of the ring . The trifluoromethylpyridine moiety combines the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .


Chemical Reactions Analysis

The pyrrolidine ring can be functionalized, for example, through proline derivatives . Trifluoromethylpyridines can undergo various chemical reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of pyrrolidine and trifluoromethylpyridine derivatives can vary widely. Factors such as the presence of different substituents and stereochemistry can influence these properties .

Scientific Research Applications

Chemical Synthesis and Modification

Research in chemical synthesis highlights the modification of pyridine derivatives, showcasing the versatility of compounds similar to 1-(6-(Trifluoromethyl)pyridin-2-yl)pyrrolidine-2-carboxamide in creating new chemical entities. Notably, the modification of pyridine-3-carboxamide by radical substitution and the synthesis of new pyridine carboxamide ligands signify advancements in organic synthesis and ligand design, underscoring the compound's potential as a building block in chemical research (Tada & Yokoi, 1989).

Material Science and Engineering

In material science, the synthesis of new polyamides based on pyridine derivatives and their applications in gas separation showcase the functional utility of such compounds. The development of novel soluble fluorinated polyamides containing pyridine moieties highlights the potential of this compound in creating materials with unique properties, such as high thermal stability and solvent resistance, relevant for industrial applications (Faghihi & Mozaffari, 2008).

Catalysis and Chemical Reactions

The compound's relevance extends to catalysis, where pyridine derivatives facilitate various chemical reactions, including hydrogenation and hydrosilylation. New pyridine ONN-pincer gold and palladium complexes demonstrate the compound's utility in enhancing reaction efficiencies and selectivities, indicating potential applications in synthetic chemistry and industrial processes (Debono, Iglesias, & Sánchez, 2007).

Photophysical Properties and Luminescence

The study of europium(III) and terbium(III) complexes with pyridine-2,6-dicarboxamide reveals the photophysical properties and luminescence of pyridine derivatives, suggesting their potential in creating luminescent materials for sensing, imaging, and lighting applications. Such research underscores the importance of structural modification, like that seen in this compound, for tuning the optical properties of materials (Tanase, Gallego, Gelder, & Fu, 2007).

Future Directions

The development of new pyrrolidine and trifluoromethylpyridine derivatives is an active area of research in medicinal chemistry . These compounds have potential applications in the treatment of various diseases and in the agrochemical industry .

Properties

IUPAC Name

1-[6-(trifluoromethyl)pyridin-2-yl]pyrrolidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12F3N3O/c12-11(13,14)8-4-1-5-9(16-8)17-6-2-3-7(17)10(15)18/h1,4-5,7H,2-3,6H2,(H2,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEGXLSOIYXCNJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C2=CC=CC(=N2)C(F)(F)F)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12F3N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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